molecular formula C16H17FN4O2S B11182891 N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide

Cat. No.: B11182891
M. Wt: 348.4 g/mol
InChI Key: KBCZOLDVNDFXGR-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazine ring, a benzyl group, and a fluorobenzenesulfonamide moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide typically involves multiple steps, including the formation of the triazine ring, the introduction of the benzyl group, and the attachment of the fluorobenzenesulfonamide moiety. Common reagents used in these reactions include benzyl chloride, triazine precursors, and fluorobenzenesulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols

Scientific Research Applications

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives, benzyl-substituted compounds, and fluorobenzenesulfonamides. Examples include:

  • N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-chlorobenzenesulfonamide
  • N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide

Uniqueness

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H17FN4O2S

Molecular Weight

348.4 g/mol

IUPAC Name

N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C16H17FN4O2S/c17-14-6-8-15(9-7-14)24(22,23)20-16-18-11-21(12-19-16)10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H2,18,19,20)

InChI Key

KBCZOLDVNDFXGR-UHFFFAOYSA-N

Canonical SMILES

C1NC(=NCN1CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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